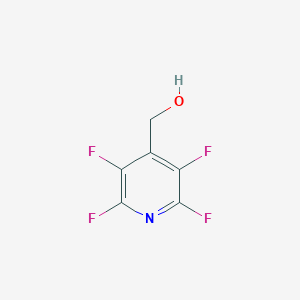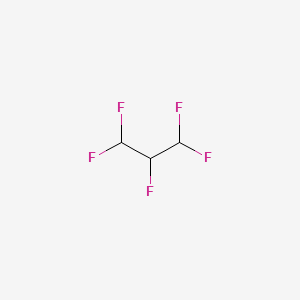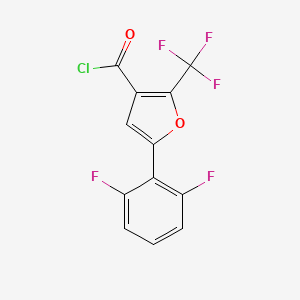
4H-1-Benzopyran-4-one, 2,3-dihydro-, oxime
Overview
Description
“4H-1-Benzopyran-4-one, 2,3-dihydro-” is a chemical compound with the formula C9H8O2 and a molecular weight of 148.1586 . It is also known by other names such as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone .
Molecular Structure Analysis
The 3D structure of “4H-1-Benzopyran-4-one, 2,3-dihydro-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“4H-1-Benzopyran-4-one, 2,3-dihydro-” has a molecular weight of 148.1586 . More detailed physical and chemical properties such as phase change data, mass spectrum, and gas chromatography data are available from NIST/TRC Web Thermo Tables .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Stereochemical Properties : Emami and Shafiee (2005) synthesized (Z)- and (E)-trans-2,3-dihydro-2-methyl-3-(1,2,4-triazolyl)-4H-1-benzopyran-4-one oxime ethers, analyzing their conformational properties. These compounds predominantly exist in diequatorial half-chair or sofa conformations (Emami & Shafiee, 2005).
Chemical Reactivity and Biological Activity
- Chemical Reactivity and Precursor Role : Sepay and Dey (2014) highlighted that 4-oxo-4H-1-benzopyran-3-carboxaldehyde serves as a precursor in synthesizing various heterocyclic systems, exhibiting a broad spectrum of biological activities like anti-mutagenicity and anti-HIV activity (Sepay & Dey, 2014).
Synthesis of Derivatives and Their Applications
Antimicrobial Properties of Derivatives : Göker et al. (2000) reported the synthesis of new 2-aryl-4H-4-oxo-1-benzopyran oxime ethers, noting their potential in antimicrobial activities. This study contributes to understanding the molecular modification of potential drugs (Göker et al., 2000).
Crystallographic and Spectroscopic Analysis for Drug Development : Salam et al. (2021) conducted crystallographic, computational, and spectroscopic studies on 3-benzylchroman-4-ones. These studies provide insights into the role of substitution at benzyl moieties in stabilizing three-dimensional structures, important for developing new pharmacological agents (Salam et al., 2021).
Novel Compounds and Their Synthesis
- Novel Heterocyclic Systems : Holzer et al. (2003) synthesized spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system, from derivatives of 4H-1-benzopyran-4-one. These compounds' structures were elucidated through X-ray analysis and NMR spectroscopic investigations, contributing to the development of new heterocyclic compounds (Holzer et al., 2003).
Future Directions
properties
IUPAC Name |
N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLISSVPQGXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

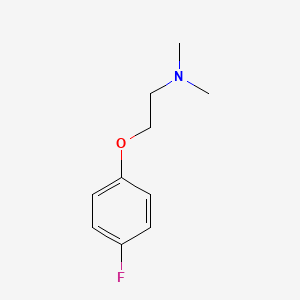
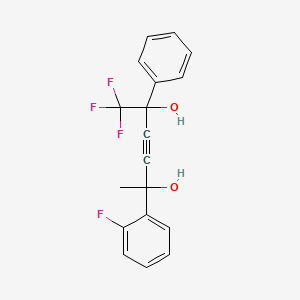
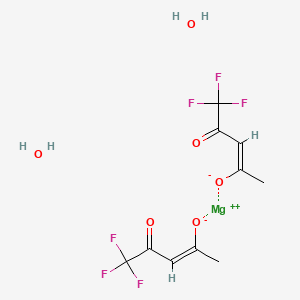
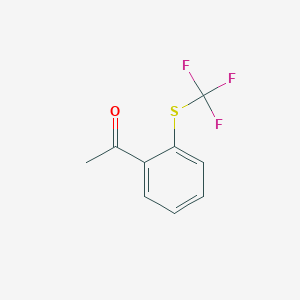
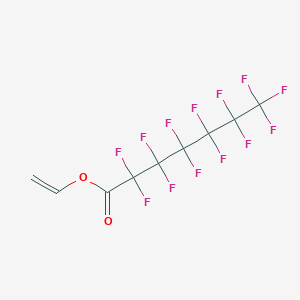

![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)
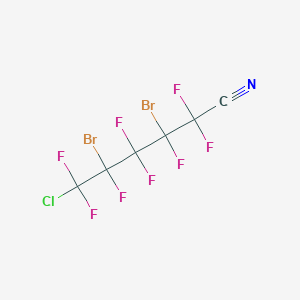


![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)
